2-Bromo-1-cyclopentylethanone
Overview
Description
2-Bromo-1-cyclopentylethanone is a chemical compound with the molecular formula C7H11BrO. It has a molecular weight of 191.07 . The IUPAC name for this compound is 2-bromo-1-cyclopentylethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring attached to an ethanone group at the 1-position and a bromine atom at the 2-position . The exact 3D structure and conformation would require more specific information or computational chemistry analysis.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Diels–Alder Reaction and Cyclotrimerization : 2-Bromo-1-cyclopentylethanone is used as a key intermediate in the synthesis of vic-bromo(trimethylstannyl)bicycloolefins. These are then cyclotrimerized to produce functionalized benzocyclotrimers, demonstrating its role in complex organic syntheses (Dalkılıç et al., 2009).
Intramolecular Cyclocarbonylation : The compound is involved in stereoselective syn addition reactions catalyzed by palladium (II) bromide, leading to the formation of cyclopentenones. These reactions are integral to the synthesis of complex organic molecules like antibiotics (Llebaria et al., 1993).
Retro-Nazarov Reaction : this compound undergoes a retro-Nazarov reaction, resulting in ring-opened products. This mechanism highlights its utility in studying reaction pathways and synthetic applications (Harmata & Lee, 2002).
Nucleophilic Substitution Reactions : Computational studies have examined its reactions with imidazole, providing insights into its reactivity and potential applications in the design of new compounds (Erdogan & Erdoğan, 2019).
Synthesis of Benzocyclotrimers : A novel protocol involving this compound was developed for preparing functionalized benzocyclotrimers, showcasing its versatility in organic synthesis (Shirinian et al., 2012).
Biological and Enzymatic Studies
- Aldehyde Dehydrogenase Research : The compound has been used to investigate the active site of human aldehyde dehydrogenase, aiding in the understanding of enzyme function and inhibition (Abriola et al., 1990).
Synthesis of Specialized Compounds
Synthesis of Indazoles : It has been utilized in palladium-catalyzed cyclizations of arylhydrazones, leading to the formation of 1-aryl-1H-indazoles, which are important in pharmaceutical research (Lebedev et al., 2005).
Cyclisation and Cycloalkylation : The compound is involved in catalytic cyclisations leading to the formation of cyclopentane and cyclohexene derivatives, which are crucial in synthetic chemistry (Grigg et al., 1988).
Safety and Hazards
2-Bromo-1-cyclopentylethanone is labeled with the signal word “Danger” and is associated with Hazard Statement H314, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-bromo-1-cyclopentylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQIZFMMQXIJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307099 | |
Record name | 2-Bromo-1-cyclopentylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-62-8 | |
Record name | 2-Bromo-1-cyclopentylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52423-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-cyclopentylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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